molecular formula C16H18ClNO2S B2777333 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide CAS No. 1798039-36-7

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide

Cat. No.: B2777333
CAS No.: 1798039-36-7
M. Wt: 323.84
InChI Key: TYGCNZXBNFMRKL-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carbonyl chloride with 2-methoxy-2-phenylbutylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium bicarbonate and a solvent like toluene or methyltetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group and a phenylbutyl side chain. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-chloro-N-(2-methoxy-2-phenylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2S/c1-3-16(20-2,12-7-5-4-6-8-12)11-18-15(19)13-9-10-14(17)21-13/h4-10H,3,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGCNZXBNFMRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=CC=C(S1)Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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